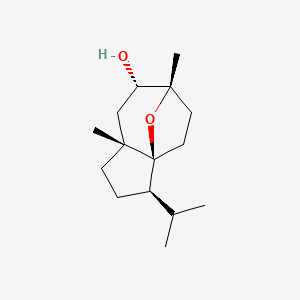

Daucol

説明

特性

CAS番号 |

887-08-1 |

|---|---|

分子式 |

C15H26O2 |

分子量 |

238.37 g/mol |

IUPAC名 |

(1S,2R,5R,7S,8S)-5,8-dimethyl-2-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-7-ol |

InChI |

InChI=1S/C15H26O2/c1-10(2)11-5-6-13(3)9-12(16)14(4)7-8-15(11,13)17-14/h10-12,16H,5-9H2,1-4H3/t11-,12+,13-,14+,15+/m1/s1 |

InChIキー |

VLIUMVVQGMLOJG-SEBNEYGDSA-N |

SMILES |

CC(C)C1CCC2(C13CCC(O3)(C(C2)O)C)C |

異性体SMILES |

CC(C)[C@H]1CC[C@]2([C@]13CC[C@](O3)([C@H](C2)O)C)C |

正規SMILES |

CC(C)C1CCC2(C13CCC(O3)(C(C2)O)C)C |

melting_point |

114.0 °C |

他のCAS番号 |

887-08-1 |

製品の起源 |

United States |

Foundational & Exploratory

The Daucol Biosynthesis Pathway in Daucus carota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daucus carota L., commonly known as carrot, is a rich source of a diverse array of secondary metabolites, including a significant number of terpenoids. Among these, the sesquiterpenoid alcohol daucol is a characteristic component of carrot essential oil, particularly from the seeds. While the complete, specific enzymatic pathway for this compound biosynthesis has not been fully elucidated and a dedicated "this compound synthase" has yet to be characterized, this guide synthesizes the current understanding of the general sesquiterpenoid biosynthesis pathway in plants to propose the likely route to this compound formation in Daucus carota. This document provides an in-depth overview of the proposed pathway, quantitative data on this compound abundance, detailed experimental protocols for its analysis, and visual representations of the core biochemical processes.

Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound, a C15 sesquiterpenoid, is presumed to follow the well-established mevalonate (MVA) and methylerythritol phosphate (MEP) pathways for the synthesis of its universal precursor, farnesyl pyrophosphate (FPP). The final, and likely specific, step is the cyclization of FPP by a yet-to-be-fully-characterized sesquiterpene synthase.

Upstream Pathway: Formation of Farnesyl Pyrophosphate (FPP)

The initial steps of terpenoid biosynthesis occur through two independent but interacting pathways:

-

The Mevalonate (MVA) Pathway: Primarily located in the cytosol, this pathway converts acetyl-CoA into isopentenyl pyrophosphate (IPP).

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate to produce both IPP and its isomer, dimethylallyl pyrophosphate (DMAPP).

IPP and DMAPP are the five-carbon building blocks of all isoprenoids. Through the action of geranyl pyrophosphate (GPP) synthase and farnesyl pyrophosphate (FPP) synthase, these units are sequentially condensed to form the ten-carbon geranyl pyrophosphate (GPP) and finally the fifteen-carbon farnesyl pyrophosphate (FPP). FPP is the direct precursor for all sesquiterpenes, including this compound.

Final Step: Cyclization of FPP to this compound

The conversion of the linear FPP molecule into the bicyclic structure of this compound is catalyzed by a sesquiterpene synthase (TPS). While several terpene synthase genes have been identified in Daucus carota, such as DcTPS1, which is known to produce (E)-β-caryophyllene and α-humulene, the specific enzyme responsible for this compound synthesis has not been definitively isolated and named. It is plausible that a multi-product TPS is responsible for the formation of this compound alongside other sesquiterpenes. The proposed final step is the enzymatic cyclization of FPP, followed by a hydration event to form the characteristic hydroxyl group of this compound.

Quantitative Data on this compound Content

Quantitative analysis of the essential oil from Daucus carota seeds has revealed significant concentrations of this compound, although the exact amount can vary depending on the carrot variety and geographical origin.

| Compound | Plant Part | Geographic Origin | Analytical Method | Concentration (%) | Reference |

| This compound | Seeds | Morocco | GC-MS | 18.60 | |

| This compound | Seeds | Turkey | GC-MS | 12.60 | [1] |

Experimental Protocols

Extraction of Essential Oil from Daucus carota Seeds

This protocol describes a standard method for obtaining the essential oil rich in this compound.

Materials:

-

Dried Daucus carota seeds

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Anhydrous sodium sulfate

Procedure:

-

Grind the dried carrot seeds to a fine powder.

-

Place a known quantity (e.g., 100 g) of the powdered seeds into the distillation flask of the Clevenger apparatus.

-

Add distilled water to the flask, typically in a 1:10 ratio (w/v) of plant material to water.

-

Assemble the Clevenger apparatus and begin heating the flask.

-

Continue the hydrodistillation for a set period, typically 3-4 hours, until no more essential oil is collected.

-

Carefully collect the separated essential oil from the collection arm of the apparatus.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a general method for the identification and quantification of this compound in carrot essential oil.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5ms, DB-5)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 1:20 ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: Increase to 240°C at a rate of 3°C/min

-

Hold: Maintain 240°C for 10 minutes

-

-

Transfer Line Temperature: 280°C

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-500

Procedure:

-

Dilute the essential oil sample in a suitable solvent (e.g., hexane or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.

-

Acquire the data.

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantify this compound using an internal or external standard method.

In Vitro Sesquiterpene Synthase Enzyme Assay

This protocol provides a general framework for assaying the activity of a putative this compound synthase from a crude protein extract of Daucus carota tissue.

Materials:

-

Fresh or frozen Daucus carota tissue (e.g., young leaves or roots)

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF)

-

Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)

-

Farnesyl pyrophosphate (FPP) substrate

-

Organic solvent for extraction (e.g., hexane or ethyl acetate)

-

GC-MS for product analysis

Procedure:

-

Protein Extraction:

-

Homogenize the plant tissue in liquid nitrogen.

-

Resuspend the powdered tissue in cold extraction buffer.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the crude protein extract.

-

-

Enzyme Assay:

-

In a glass vial, combine the assay buffer with a specific amount of the crude protein extract.

-

Add FPP to a final concentration of, for example, 10-50 µM to initiate the reaction.

-

Overlay the reaction mixture with an organic solvent (e.g., hexane) to trap volatile products.

-

Incubate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

-

Product Extraction and Analysis:

-

Vortex the vial to mix the layers and extract the terpene products into the organic phase.

-

Separate the organic layer.

-

Analyze the organic extract by GC-MS as described in the previous protocol to identify the enzymatic products, including this compound.

-

A boiled enzyme control should be run in parallel to ensure that the observed products are the result of enzymatic activity.

-

Visualizations

Caption: Proposed biosynthetic pathway of this compound in Daucus carota.

Caption: Experimental workflow for GC-MS analysis of this compound.

References

An In-depth Technical Guide on the Natural Sources and Occurrence of Daucol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daucol is a naturally occurring sesquiterpenoid alcohol found predominantly in the essential oil of plants from the Daucus genus, most notably the common carrot (Daucus carota). As a constituent of carrot seed oil, it contributes to the characteristic aroma and has been investigated for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources, occurrence, and methodologies for the extraction and isolation of this compound, tailored for professionals in research and drug development.

Natural Sources and Occurrence

This compound is primarily isolated from the seeds of various subspecies of Daucus carota. The concentration of this compound can vary significantly depending on the subspecies, geographical origin, and the developmental stage of the plant. It is a major component of the essential oil extracted from carrot seeds, often found alongside other sesquiterpenoids like Carotol.

Quantitative Data on this compound Occurrence

The following table summarizes the quantitative data on the occurrence of this compound in the essential oil of different Daucus carota subspecies.

| Plant Species/Subspecies | Plant Part | Geographic Origin | This compound Content (% of Essential Oil) | Reference(s) |

| Daucus carota L. | Seeds | Turkey | 12.60% (in edible oil) | [1][2] |

| Daucus carota L. | Seeds | Morocco | 18.60% | [3] |

| Daucus carota subsp. sativus | Umbels | Portugal | 26.7% | [4] |

| Daucus carota | Seeds | Not Specified | 5.10% | [5] |

Experimental Protocols

Extraction of Essential Oil from Daucus carota Seeds

A common method for the extraction of essential oil from carrot seeds is hydrodistillation.

Methodology:

-

Sample Preparation: Dried carrot seeds are finely powdered to increase the surface area for efficient extraction.[6]

-

Hydrodistillation: The powdered seeds are subjected to hydrodistillation using a Clevenger-type apparatus for a duration of 10 hours.[6]

-

Oil Collection and Drying: The collected essential oil, which is pale yellowish-brown with a woody, earthy aroma, is separated from the aqueous layer.[6] Anhydrous sodium sulfate is used to dry the oil.[6]

-

Storage: The dried essential oil is stored in a refrigerator until further analysis.[6]

Isolation of this compound from Carrot Seed Essential Oil

This compound can be isolated from the essential oil using column chromatography.

Methodology:

-

Chromatography Column Preparation: A chromatography column is packed with silica gel.[5][6]

-

Sample Loading: The carrot seed essential oil is adsorbed onto a small amount of silica gel.[5]

-

Elution: The column is eluted with a solvent system of increasing polarity. A common solvent gradient starts with petroleum ether and gradually increases the proportion of dichloromethane.[6]

-

Fraction Collection: Fractions are collected sequentially. This compound is typically eluted with dichloromethane.[6][7]

-

Monitoring: The separation process is monitored using thin-layer chromatography (TLC).[5]

-

Characterization: The isolated this compound is characterized using spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) to confirm its structure.[6][8]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantitative analysis of this compound within the essential oil is typically performed using GC-MS.

Methodology:

-

Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent such as chloroform.[3]

-

GC-MS Analysis: The sample is injected into a gas chromatograph coupled with a mass spectrometer.[3][6]

-

Chromatographic Separation: The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Mass Spectrometry Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification.

-

Quantification: The relative abundance of this compound is determined by integrating the peak area of this compound in the chromatogram and expressing it as a percentage of the total peak area of all identified compounds.[3]

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the extraction of essential oil from carrot seeds and the subsequent isolation of this compound.

Caption: Workflow for this compound extraction and isolation.

Biosynthetic Relationship of Sesquiterpenes in Daucus carota

While specific signaling pathways involving this compound are not well-documented, it is understood that this compound, like other sesquiterpenes in carrots, is synthesized via the mevalonic acid (MVA) pathway in the cytosol. This pathway provides the precursor, farnesyl pyrophosphate (FPP), which is then converted into various sesquiterpene skeletons. The diagram below illustrates a simplified logical relationship in the biosynthesis of sesquiterpenes.

Caption: Simplified biosynthesis of sesquiterpenes.

Biological Activity

Preliminary studies have suggested that this compound possesses antifungal properties.[9][10] However, further research is required to fully elucidate its mechanism of action and potential therapeutic applications. It is important to distinguish this compound from Daucosterol, a phytosterol with a broader range of reported biological activities, including anticancer and neuroprotective effects, which acts through signaling pathways such as PI3K/Akt.[11] There is currently no evidence to suggest that this compound is involved in these pathways.

Conclusion

This compound is a significant sesquiterpenoid constituent of carrot seed oil, with its concentration varying among different Daucus carota subspecies. Standard phytochemical methods, including hydrodistillation and column chromatography, are effective for its extraction and isolation. While its biological activities are still under investigation, its prevalence in a commonly consumed plant makes it a compound of interest for further research in natural product chemistry and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound.

References

- 1. Chemical composition of carrot seeds (<i>Daucus carota</i> L.) cultivated in Turkey: characterization of the seed oil and essential oil | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. phytojournal.com [phytojournal.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal potential and structure activity relationship of carrot seed constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural Sources, Pharmacological Properties, and Health Benefits of Daucosterol: Versatility of Actions [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Daucol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daucol is a sesquiterpenoid alcohol found predominantly in the essential oil of carrot seeds (Daucus carota L.).[1][2] As a member of the carotane sesquiterpene family, it is a bicyclic compound characterized by a unique bridged ring system.[3] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its isolation and characterization. Additionally, it explores its known biological activities, offering a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound have been established through various analytical techniques. These properties are crucial for its extraction, purification, and formulation in research and development settings.

General Physicochemical Properties

This compound is a crystalline solid at room temperature. Its core molecular identity is defined by the following parameters.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₆O₂ | [1][2][4] |

| Molecular Weight | 238.37 g/mol | [1][2][4] |

| CAS Registry Number | 887-08-1 | [4] |

| Appearance | Crystals | |

| Percent Composition | C: 75.58%, H: 10.99%, O: 13.42% | |

| IUPAC Name | (1S,2R,5R,7S,8S)-5,8-dimethyl-2-(propan-2-yl)-11-oxatricyclo[6.2.1.0¹⁵]undecan-7-ol | [5] |

Thermodynamic Properties

The melting and boiling points of this compound are key indicators of its purity and physical state under various conditions.

Table 2: Thermodynamic Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Melting Point | 113-116 °C | - | [5] |

| Boiling Point | 289-291 °C (est.) | @ 760.00 mm Hg | [5] |

| 124-132 °C | @ 2.00 mm Hg |

Solubility and Partitioning Behavior

This compound's solubility dictates the appropriate solvent systems for extraction, chromatography, and biological assays. As a sesquiterpenoid alcohol, it exhibits limited solubility in water and greater solubility in organic solvents.

Table 3: Solubility and Partition Coefficient of this compound

| Property | Value / Description | Reference(s) |

| Solubility in Water | 212.2 mg/L @ 25 °C (estimated) | [5] |

| Solubility in Organic Solvents | Soluble in alcohol, petroleum ether, dichloromethane | [2][5] |

| LogP (o/w) | 3.073 (estimated) | [5] |

Optical Properties

The stereochemistry of this compound results in optical activity, a critical parameter for its characterization.

Table 4: Optical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Optical Rotation | [α]D²⁰ = -16.9° | c = 2.76 in ethanol |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 5: Summary of Spectroscopic Data for this compound

| Technique | Description | Reference(s) |

| Mass Spectrometry (MS) | GC-MS analysis is commonly used to identify this compound in essential oil mixtures. The NIST WebBook provides its electron ionization mass spectrum. | [1][2][4] |

| Infrared (IR) Spectroscopy | IR spectra show characteristic absorptions for O-H (hydroxyl) and C-O (ether) functional groups, consistent with its structure. | [2] |

| ¹H NMR Spectroscopy | Provides information on the proton environment, including signals for methyl groups, isopropyl protons, and protons adjacent to the hydroxyl and ether functionalities. | [2] |

| ¹³C NMR Spectroscopy | Reveals 15 distinct carbon signals, corresponding to the carbon skeleton of the molecule, confirming its molecular formula. | [2] |

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound from its natural source, carrot seed oil.

Isolation of this compound by Column Chromatography

This compound is typically isolated from the essential oil of Daucus carota seeds via silica gel column chromatography.[2][6] This technique separates compounds based on their polarity.

Protocol:

-

Essential Oil Extraction: Subject powdered carrot seeds to hydrodistillation for approximately 10 hours using a Clevenger-type apparatus to obtain the essential oil.[2] Dry the collected oil over anhydrous sodium sulfate.

-

Column Preparation: Prepare a glass column packed with silica gel (e.g., 60-120 mesh). The amount of silica gel should be approximately 60 times the weight of the essential oil to be separated (e.g., 480 g of silica gel for 8 g of oil).[2] The column can be prepared using a wet slurry method with the initial eluting solvent (petroleum ether) to ensure uniform packing.[7][8]

-

Sample Loading: Dissolve the crude carrot seed essential oil (e.g., 8 g) in a minimal amount of the initial eluting solvent and carefully load it onto the top of the prepared silica gel column.[2][9]

-

Elution: Elute the column with a gradient of solvents of increasing polarity. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent.[2][6]

-

Begin elution with 100% petroleum ether to elute non-polar compounds like daucene.

-

Gradually increase the polarity with mixtures of petroleum ether and dichloromethane. A common ratio to elute carotol is 5:1 (v/v) petroleum ether:dichloromethane.[2]

-

Finally, elute with 100% dichloromethane to collect the more polar this compound fraction.[2]

-

-

Fraction Collection and Monitoring: Collect the eluent in sequential fractions. Monitor the separation process using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualize the spots (e.g., using iodine vapor or a UV lamp) to identify fractions containing this compound.[2][6]

-

Purification and Evaporation: Combine the pure this compound-containing fractions and remove the solvent under reduced pressure using a rotary evaporator to yield isolated this compound.[10] Further purification can be achieved by recrystallization from a suitable solvent like petroleum ether at low temperatures.

Characterization of this compound

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the isolated this compound in a suitable volatile solvent like chloroform or dichloromethane.

-

GC Conditions: Use a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set an appropriate temperature program, for example: start at 60°C (hold for 1 min), ramp up to 210°C at 5°C/min, then ramp to 280°C at 10°C/min (hold for 15 min). Use Helium as the carrier gas.

-

MS Conditions: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 30-1000.

-

Identification: Identify the this compound peak based on its retention time and by comparing its mass spectrum with reference spectra from libraries such as NIST and Wiley.[2]

4.2.2 NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., CDCl₃) within an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[2][11]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).[2] For ¹³C NMR, a sufficient number of scans may be required to achieve a good signal-to-noise ratio.

-

Spectral Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values of the proton spectrum and the chemical shifts of the carbon spectrum to confirm the structure of this compound. The data should be consistent with published literature values.[2]

Visualizations

Experimental Workflow for this compound Isolation and Identification

The following diagram illustrates the comprehensive workflow from the natural source to the structurally confirmed compound.

Logical Relationship: Structure and Antifungal Activity

No specific signaling pathways for this compound have been elucidated in the reviewed literature. However, studies on the structure-activity relationship of carrot seed constituents suggest a correlation between chemical structure and biological function. Specifically, the presence of polar moieties is linked to greater antifungal potential.[12]

Biological Activity

This compound, as a constituent of carrot seed oil, has been investigated for several biological activities. The most prominently reported activities are its antifungal and nematicidal effects.

-

Antifungal Activity: this compound has demonstrated antifungal properties against various phytopathogenic fungi, including Alternaria alternata, Fusarium moniliforme, Bipolaris oryzae, and Rhizoctonia solani.[3][12] Studies comparing this compound with its structural relative, carotol, another major component of carrot seed oil, suggest that carotol often exhibits stronger antifungal effects.[3][13] The antifungal potential appears to be dose-dependent, and structure-activity relationship studies indicate that polar functional groups contribute significantly to this activity.[12]

-

Nematicidal Activity: The essential oil of carrot seed and its isolated components, including this compound, have been evaluated for their ability to control root-knot nematodes (Meloidogyne incognita).[2] this compound was shown to contribute to the overall nematicidal effect of the oil, which involves inhibiting egg hatching and increasing the mortality of juvenile nematodes.[2]

-

Other Activities: While carrot seed essential oil is reported to have antioxidant and anti-inflammatory properties, specific studies isolating and confirming these activities for pure this compound are less common.[4] The antioxidant activity is often attributed to the synergistic effects of multiple components within the oil.

References

- 1. asianpubs.org [asianpubs.org]

- 2. phytojournal.com [phytojournal.com]

- 3. Antifungal activity of the carrot seed oil and its major sesquiterpene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Column chromatography - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. asianpubs.org [asianpubs.org]

- 11. NMR-based and chemometric approaches applicable to adulteration studies for assessment of the botanical origin of edible oils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal potential and structure activity relationship of carrot seed constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

The Biological Activity of Daucol and Related Sesquiterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of the sesquiterpene Daucol, a prominent constituent of carrot seed oil (Daucus carota). As research into the therapeutic potential of natural products continues to expand, understanding the specific bioactivities and mechanisms of action of individual compounds like this compound is paramount. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways potentially modulated by this class of compounds. While specific quantitative data for isolated this compound is limited in the current literature, this guide contextualizes its known activities within the broader landscape of related sesquiterpenes and essential oil extracts.

Quantitative Data on Biological Activities

The biological activities of this compound and related sesquiterpenes have been investigated across several domains, including antifungal, antimicrobial, cytotoxic, and anti-inflammatory applications. The following tables summarize the available quantitative data.

Table 1: Antifungal Activity of this compound and Related Compounds

| Compound/Extract | Fungal Strain | Assay Method | Result | Reference |

| This compound | Alternaria alternata | Radial Growth Inhibition | Less effective than Carotol | [1] |

| Carotol | Alternaria alternata | Radial Growth Inhibition | 65% inhibition at 150 mg/L | [1] |

| Carrot Seed Oil | Alternaria alternata | Radial Growth Inhibition | Significant inhibition | [1] |

| Carrot Seed Methanol Extract | Fusarium moniliforme, Bipolaris oryzae, Rhizoctonia solani | Poisoned Food Technique | Strong antifungal potential | [2] |

Table 2: Antimicrobial Activity of Daucus carota Essential Oil and its Constituents

| Compound/Extract | Bacterial Strain | MIC (μg/mL) | Reference |

| Daucus carota Essential Oil (DCEO) | Campylobacter jejuni | 250-500 | [3] |

| Oxygenated Fraction of DCEO | Campylobacter jejuni | 125-250 | [3] |

| (E)-methylisoeugenol (from DCEO) | Campylobacter jejuni | 125 | [3] |

| Elemicin (from DCEO) | Campylobacter jejuni | 250 | [3] |

| Daucus carota Canopy Ethanolic Extract | Staphylococcus aureus | Zone of Inhibition: 20.2 ± 1.75 mm | [4] |

| Daucus carota Canopy Ethanolic Extract | Escherichia coli | Zone of Inhibition: 3.39 ± 1.53 mm | [4] |

| Daucus carota Canopy Ethanolic Extract | Candida albicans | Zone of Inhibition: 9.21 ± 1.02 mm | [4] |

Table 3: Cytotoxic Activity of Wild Carrot Oil Extract

| Extract | Cancer Cell Lines | Assay | Key Findings | Reference |

| Daucus carota Oil Extract (DCOE) | Human cancer cell lines | MTT Assay | Time and dose-dependent decrease in cell proliferation and increase in cell death. |

Note: Specific IC50 values for pure this compound against various cancer cell lines are not provided in the available search results.

Table 4: Anti-inflammatory Activity of Daucus carota Extracts

| Extract/Compound | Assay | Model | Key Findings | Reference |

| Daucus carota Seed Extract | Carrageenan-induced paw edema | Rat | Significant anti-inflammatory effect | [5] |

| Daucus carota Seed Extract | Formaldehyde-induced arthritis | Rat | Significant anti-inflammatory effect | [5] |

| 2,4,5-trimethoxybenzaldehyde (from Daucus carota) | COX-2 Enzyme Inhibition | In vitro | Significant inhibition at 100 µg/mL | [6] |

Note: Specific IC50 values for pure this compound in anti-inflammatory assays are not detailed in the provided literature.

Detailed Experimental Protocols

This section outlines standardized protocols for key experiments used to assess the biological activities of sesquiterpenes like this compound.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to evaluate cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (or other test compounds) in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation is determined.[7][8]

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate broth.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity or growth.[8]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Principle: The Griess reagent detects nitrite (NO₂⁻), a stable and water-soluble breakdown product of NO. The intensity of the color change is proportional to the nitrite concentration.[9]

Protocol:

-

Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production. Include appropriate controls (untreated cells, cells treated with LPS alone).

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation period in the dark, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition by this compound.

Putative Signaling Pathways

While direct evidence for this compound's interaction with specific signaling pathways is not yet well-defined, many sesquiterpenes are known to exert their biological effects by modulating key inflammatory and cell survival pathways such as NF-κB and MAPK.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as TNF-α or LPS, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[11][12]

Putative Inhibition by this compound: Sesquiterpenes can inhibit the NF-κB pathway at multiple points, including the inhibition of IKK activation or the prevention of IκBα degradation.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation, cell proliferation, and apoptosis.[13][14] It consists of a series of protein kinases that phosphorylate and activate one another.[13][15] Extracellular stimuli activate a MAPKKK, which in turn activates a MAPKK, leading to the activation of a MAPK (e.g., ERK, JNK, p38).[13][15] Activated MAPKs then phosphorylate various downstream targets, including transcription factors, which regulate gene expression.[14][15]

Putative Modulation by this compound: Natural compounds, including sesquiterpenes, can modulate the MAPK pathway by inhibiting the phosphorylation of one or more of the kinases in the cascade, thereby affecting downstream cellular responses.

Conclusion

This compound, a carotane-type sesquiterpene, demonstrates a range of biological activities, primarily evidenced by studies on carrot seed oil and its extracts. While quantitative data for the isolated compound are still emerging, the existing body of research suggests its potential as an antifungal and anti-inflammatory agent. The provided experimental protocols offer a standardized framework for further investigation into the specific bioactivities of this compound. Future research should focus on elucidating the precise molecular mechanisms of action, particularly its interactions with key signaling pathways such as NF-κB and MAPK, and on generating robust quantitative data for the pure compound to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. idexx.dk [idexx.dk]

- 9. benchchem.com [benchchem.com]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. cusabio.com [cusabio.com]

- 14. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Daucol and its role in plant defense mechanisms

An In-depth Technical Guide on the Antifungal Properties and Potential Defense Signaling Role of Daucol

Introduction

This compound is a naturally occurring sesquiterpene alcohol with a carotane skeleton. It is a significant constituent of carrot seed oil (Daucus carota), alongside other sesquiterpenes like carotol and β-caryophyllene.[1][2][3] Sesquiterpenes in plants are known to play crucial roles in defense against herbivores and pathogens. This document provides a technical overview of the available scientific information on this compound, with a focus on its established antifungal activities and its putative role in plant defense mechanisms. The content is tailored for researchers, scientists, and professionals in drug development interested in natural compounds for agricultural and pharmaceutical applications.

Antifungal Activity of this compound

Quantitative studies have demonstrated the antifungal properties of this compound, primarily against phytopathogenic fungi. The most comprehensive data comes from studies on Alternaria alternata, a common pathogen affecting various crops, including carrots.

Quantitative Data Summary

The following table summarizes the antifungal activity of this compound and related compounds from carrot seed oil against the radial growth of Alternaria alternata.

| Compound | Concentration (mg/L) | Mycelial Growth Inhibition (%) | Source |

| Carrot Seed Oil | 150 | Not specified in abstract | [2] |

| Carotol | Not specified in abstract | 65 | [1][2] |

| This compound | Not specified in abstract | Less than Carotol | [4] |

| β-caryophyllene | Not specified in abstract | Less than Carotol | [2] |

Note: The exact percentage of inhibition for this compound is not specified in the available abstracts, but it is reported to be less potent than carotol.[4]

Proposed Role in Plant Defense Mechanisms

While direct evidence for the specific signaling pathways activated by this compound in plants is currently limited, it is hypothesized that, as a sesquiterpenoid, it may play a role in induced resistance. Sesquiterpenes can act as phytoalexins or as signaling molecules that trigger downstream defense responses.

Hypothetical Signaling Pathway

The following diagram illustrates a plausible, hypothetical signaling pathway that could be initiated by this compound upon pathogen attack, based on general plant defense signaling models. This proposed pathway involves the recognition of this compound or pathogen-derived elicitors, leading to a signaling cascade that culminates in the expression of defense-related genes.

Experimental Protocols

The following sections detail standardized methodologies for the isolation of this compound and the assessment of its antifungal activity.

Isolation of this compound from Carrot Seed Oil

This protocol is based on the methods described for isolating carotane sesquiterpenes from carrot seed oil.[3]

Objective: To isolate this compound from commercial carrot seed oil using column chromatography.

Materials:

-

Commercial carrot seed oil

-

Silica gel (for column chromatography)

-

Glass column for chromatography

-

Solvents: n-hexane, ethyl acetate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Developing chamber for TLC

-

UV lamp for visualization

-

Glass vials for fraction collection

Procedure:

-

Column Preparation: Prepare a silica gel slurry in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

-

Sample Loading: Dissolve a known amount of carrot seed oil in a minimal volume of n-hexane. Carefully load the sample onto the top of the silica gel column.

-

Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in n-hexane).

-

Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL each).

-

TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1). Visualize the spots under a UV lamp.

-

Pooling and Concentration: Pool the fractions containing the compound of interest (this compound) based on their TLC profiles. Concentrate the pooled fractions using a rotary evaporator to obtain the isolated compound.

-

Purity Analysis: Assess the purity of the isolated this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Antifungal Activity Assay (Agar Dilution Method)

This protocol outlines a standard method for determining the effect of this compound on the mycelial growth of a fungal pathogen.

Objective: To quantify the inhibitory effect of this compound on the radial growth of a test fungus.

Materials:

-

Isolated this compound

-

Test fungus (e.g., Alternaria alternata)

-

Potato Dextrose Agar (PDA) medium

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Solvent for this compound (e.g., ethanol or DMSO, pre-tested for no antifungal activity at the used concentration)

-

Incubator

-

Micropipettes

-

Laminar flow hood

Procedure:

-

Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.

-

Incorporation of this compound: In a laminar flow hood, add the appropriate volume of a stock solution of this compound in the chosen solvent to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 150 mg/L). Also, prepare a control plate with the solvent alone. Gently swirl the flasks to ensure homogenous mixing.

-

Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: From a fresh, actively growing culture of the test fungus, cut a 5 mm diameter mycelial plug using a sterile cork borer. Place the mycelial plug, mycelial side down, in the center of each PDA plate (both control and this compound-amended).

-

Incubation: Seal the Petri dishes with parafilm and incubate them at an appropriate temperature for the test fungus (e.g., 25 ± 2°C) in the dark.

-

Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal colony in the control plate reaches the edge of the dish.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(dc - dt) / dc] x 100 Where:

-

dc = average diameter of the fungal colony in the control plate

-

dt = average diameter of the fungal colony in the treatment plate

-

Conclusion and Future Directions

This compound, a carotane sesquiterpene from carrot seed oil, exhibits antifungal properties against plant pathogens such as Alternaria alternata. While its efficacy appears to be less than its structural analog, carotol, it still contributes to the overall defensive chemical profile of the plant. The precise mechanism of action and the signaling pathways in plants that may be induced by this compound remain largely unexplored.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound in fungal cells.

-

Investigating the potential of this compound to induce systemic resistance in plants.

-

Conducting transcriptomic and proteomic studies to identify plant genes and proteins that are regulated in response to this compound treatment.

-

Exploring the synergistic effects of this compound with other sesquiterpenes and plant defense compounds.

A deeper understanding of this compound's role in plant defense could lead to the development of novel, natural fungicides and plant activators for sustainable agriculture.

References

- 1. Antifungal activity of the carrot seed oil and its major sesquiterpene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal potential and structure activity relationship of carrot seed constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Daucol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daucol, a bicyclic sesquiterpenoid alcohol, is a significant secondary metabolite found predominantly in the essential oil of carrot seeds (Daucus carota). This document provides an in-depth technical guide on the history of its discovery, detailed methodologies for its isolation and purification, and an overview of its known biological activities. Quantitative data from representative isolation procedures are summarized, and hypothetical signaling pathways related to its antifungal and antioxidant properties are visualized to facilitate further research and drug development efforts.

Introduction and Historical Perspective

This compound is a member of the oxanes and is recognized for its potential biological activities, including antifungal and antioxidant effects.[3][4] It is a significant component of carrot seed essential oil, though its concentration can vary depending on the carrot cultivar, geographical origin, and harvesting stage.[4][5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is critical for its identification and characterization following isolation.

| Property | Value |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| IUPAC Name | (1S,2R,5R,7S,8S)-5,8-dimethyl-2-propan-2-yl-11-oxatricyclo[6.2.1.0¹⁵]undecan-7-ol |

| CAS Number | 887-08-1 |

| Appearance | Crystalline solid |

| Melting Point | 115-116 °C |

| Boiling Point (est.) | 289-291 °C at 760 mmHg |

| Solubility | Soluble in alcohol and other organic solvents; sparingly soluble in water. |

| Spectroscopic Data | NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectra are available in public databases such as PubChem and SpectraBase. |

Isolation of this compound from Daucus carota Seeds

This compound is typically isolated from the essential oil of carrot seeds. The general workflow involves hydrodistillation to obtain the essential oil, followed by chromatographic separation to isolate the individual components.

Experimental Protocol: Hydrodistillation of Carrot Seed Essential Oil

This protocol describes a standard method for obtaining essential oil from carrot seeds.

-

Preparation of Plant Material: Obtain dried seeds of Daucus carota. Grind the seeds into a coarse powder to increase the surface area for extraction.

-

Hydrodistillation:

-

Place 500 g of the powdered carrot seeds into a 10 L round-bottom flask.

-

Add 7.5 L of distilled water to the flask.

-

Set up a Clevenger-type apparatus for hydrodistillation.

-

Heat the flask to boiling and continue distillation for 4 hours. The steam and volatile oils will rise, condense, and be collected in the Clevenger trap.

-

-

Oil Collection and Drying:

-

After distillation is complete, allow the apparatus to cool.

-

Carefully collect the separated essential oil from the side arm of the Clevenger trap.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed, dark glass vial at 4 °C until further processing.

-

Experimental Protocol: Isolation of this compound by Column Chromatography

This protocol details the separation of this compound from the essential oil mixture using silica gel column chromatography.[6][7]

-

Preparation of the Column:

-

Prepare a slurry of silica gel (e.g., 480 g for 8 g of essential oil) in a non-polar solvent such as petroleum ether.

-

Pour the slurry into a glass chromatography column and allow it to pack under gravity, ensuring a level and uniform bed.

-

-

Sample Loading:

-

Dissolve 8 g of the hydrodistilled carrot seed essential oil in a minimal amount of petroleum ether.

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution and Fraction Collection:

-

Elute the column with a gradient of solvents with increasing polarity. A typical gradient starts with 100% petroleum ether and gradually increases the proportion of a more polar solvent like dichloromethane.

-

Step 1 (Elution of Non-polar Compounds): Elute with 100% petroleum ether. This will elute non-polar hydrocarbons like daucene.

-

Step 2 (Elution of Carotol): Increase the polarity of the mobile phase. A mixture of petroleum ether and dichloromethane (e.g., 5:1 v/v) is effective for eluting the major component, carotol.[6]

-

Step 3 (Elution of this compound): Further increase the polarity by eluting with 100% dichloromethane. This compound, being more polar than carotol, will elute in these fractions.[6][7]

-

-

Monitoring and Pooling of Fractions:

-

Collect the eluate in a series of fractions.

-

Monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine the fractions that contain pure this compound, as determined by TLC analysis.

-

-

Solvent Removal and Characterization:

-

Remove the solvent from the pooled this compound fractions using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization if necessary.

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS, IR).

-

Quantitative Data from Isolation Procedures

The yield of this compound and other major sesquiterpenoids from carrot seed oil can vary. The following tables summarize representative quantitative data from the literature.

Table 1: Composition of Carrot Seed Essential and Edible Oil [8]

| Compound | Essential Oil (%) | Edible Oil (%) |

| Carotol | 66.78 | 30.55 |

| This compound | - | 12.60 |

| Daucene | 8.74 | - |

| (Z,Z)-α-Farnesene | 5.86 | - |

Note: this compound was reported as a significant component of the edible oil fraction in this particular study.

Table 2: Yield of Isolated Sesquiterpenoids from Carrot Seed Essential Oil [6]

| Compound | Starting Material (Essential Oil) | Isolated Yield | Yield Percentage (w/w) |

| Daucene | 8.0 g | 0.4 g | 5.0% |

| Carotol | 8.0 g | 4.2 g | 52.5% |

| This compound | 8.0 g | 0.5 g | 6.25% |

Biological Activity and Signaling Pathways

This compound has been reported to possess antifungal and antioxidant properties, common among sesquiterpenoids.[3][4] While specific molecular signaling pathways for this compound have not been extensively elucidated, we can propose hypothetical pathways based on the known mechanisms of related terpenoids.

Hypothetical Antifungal Signaling Pathway

The antifungal activity of sesquiterpenoids is often attributed to the disruption of fungal cell membrane integrity and interference with essential metabolic processes.

Caption: Hypothetical antifungal mechanism of this compound.

Hypothetical Antioxidant Signaling Pathway

Plant-derived terpenoids can exert antioxidant effects by modulating cellular stress response pathways, such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.

Caption: Hypothetical Nrf2-mediated antioxidant action of this compound.

Conclusion and Future Directions

This compound remains a less-studied counterpart to carotol, despite its significant presence in carrot seed oil. The isolation protocols provided herein are robust and reproducible, offering a clear path for obtaining pure this compound for further investigation. While its biological activities are promising, a significant gap exists in understanding its specific molecular targets and mechanisms of action. Future research should focus on elucidating the precise signaling pathways modulated by this compound to fully realize its potential in drug development, particularly in the areas of antifungal and antioxidant therapies.

References

- 1. Carotol - Wikipedia [en.wikipedia.org]

- 2. CCCC 1962, Volume 27, Issue 12, Abstracts pp. 2929-2933 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 3. Antifungal activity of the carrot seed oil and its major sesquiterpene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. The Wild Carrot (Daucus carota): A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical composition of carrot seeds (<i>Daucus carota</i> L.) cultivated in Turkey: characterization of the seed oil and essential oil | Grasas y Aceites [grasasyaceites.revistas.csic.es]

Toxicological Profile of Daucol: An In-depth Technical Guide

Disclaimer: This document synthesizes the currently available toxicological information on Daucol. It is important to note that most of the data presented is derived from studies on Daucus carota (carrot) seed essential oil, of which this compound is a significant constituent. Toxicological data specific to isolated this compound is limited. The information provided herein is intended for researchers, scientists, and drug development professionals and should be interpreted with consideration of its source.

Executive Summary

Chemical and Physical Properties

This compound, with the chemical formula C₁₅H₂₆O₂, is a crystalline solid with a melting point of 115-116°C. It is soluble in alcohol and insoluble in water[1]. The concentration of this compound in Daucus carota essential oil can vary significantly depending on the geographical origin and extraction method, with reported values ranging from approximately 5.94% to 18.60%[2].

Toxicological Data

The majority of the toxicological data available relates to Daucus carota seed essential oil.

Acute Toxicity

Acute toxicity studies on carrot seed essential oil suggest a low order of acute toxicity.

Table 1: Acute Toxicity of Daucus carota Seed Essential Oil

| Test Substance | Species | Route | LD50 | Reference |

| Carrot Seed Oil | Rabbit | Oral | > 5 g/kg | [3] |

Sub-acute and Sub-chronic Toxicity

No specific sub-acute or sub-chronic toxicity studies on isolated this compound were identified.

Dermal and Ocular Irritation and Sensitization

Carrot seed essential oil has been reported to be a slight skin irritant when undiluted and may cause skin sensitization[3].

Table 2: Dermal and Ocular Effects of Daucus carota Seed Essential Oil

| Test Substance | Species | Observation | Reference |

| Carrot Seed Oil | Rabbit | Slightly irritating to skin (undiluted) | [3] |

| Carrot Seed Oil | Human | Not irritating or sensitizing at 4% | [3] |

Genotoxicity

No studies specifically investigating the genotoxicity of this compound were found. However, the broader class of sesquiterpene lactones, to which this compound is related, has been a subject of genotoxicity research. Some sesquiterpene lactones have shown mutagenic potential in various in vitro and in vivo assays[4]. The genotoxicity of these compounds is thought to be related to mechanisms including oxidative DNA damage rather than direct DNA alkylation[4].

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of this compound. Some traditional uses of carrot seeds have been associated with anti-fertility effects in females[5]. Conversely, other studies on carrot seed extract have suggested a protective effect on spermatogenesis in male rats. The specific constituents responsible for these effects have not been definitively identified.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. The following represents a generalized workflow for an acute oral toxicity study based on OECD Guideline 423.

Figure 1. Generalized workflow for an acute oral toxicity study.

Potential Signaling Pathways

As a sesquiterpene, this compound may interact with various cellular signaling pathways. Research on other sesquiterpenes has indicated modulation of pathways involved in inflammation and cancer.

Inflammatory Signaling Pathways

Sesquiterpenes are known to modulate inflammatory responses, primarily through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines.

Figure 2. Potential modulation of the NF-κB signaling pathway by sesquiterpenes like this compound.

Cancer-Related Signaling Pathways

Several sesquiterpene lactones have been investigated for their anticancer properties and their ability to modulate signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways[6].

Conclusion and Future Directions

The available toxicological data for this compound is sparse and largely inferred from studies on Daucus carota essential oil. While the essential oil appears to have low acute toxicity, the potential for skin sensitization exists. The toxicological properties of isolated this compound, particularly concerning sub-chronic and chronic exposure, genotoxicity, and reproductive and developmental effects, remain to be elucidated.

Future research should focus on comprehensive toxicological evaluation of purified this compound following standardized guidelines. This would include:

-

Acute toxicity studies via multiple routes of exposure.

-

Sub-chronic and chronic toxicity studies to determine the No-Observed-Adverse-Effect Level (NOAEL).

-

A battery of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus assays).

-

Reproductive and developmental toxicity studies to assess effects on fertility and embryonic development.

-

Mechanistic studies to identify the specific signaling pathways modulated by this compound and their relevance to any observed toxicity.

A thorough understanding of the toxicological profile of this compound is essential for its safe use in any potential therapeutic or commercial applications.

References

- 1. This compound, 887-08-1 [thegoodscentscompany.com]

- 2. miraclebotanicals.com [miraclebotanicals.com]

- 3. cosmetics.kalochem.shop [cosmetics.kalochem.shop]

- 4. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Daucol: A Technical Guide for Drug Discovery Professionals

Introduction

Daucol is a sesquiterpenoid alcohol found as a constituent of the essential oil of carrot seeds (Daucus carota L.). With the chemical formula C15H26O2, this bicyclic compound is part of a broader class of carotane sesquiterpenes that contribute to the characteristic aroma and biological activities of carrot seed oil. While research has often focused on the entire essential oil or more abundant components like carotol, this compound itself is implicated in the diverse pharmacological profile of Daucus carota extracts. This technical guide provides a comprehensive overview of the known pharmacological activities, experimental methodologies for their assessment, and the molecular pathways potentially modulated by this compound and related compounds, aimed at researchers and professionals in drug development.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H26O2 |

| Molecular Weight | 238.37 g/mol |

| CAS Number | 887-08-1 |

| IUPAC Name | (1S,2R,5R,7S,8S)-5,8-dimethyl-2-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-7-ol |

| Class | Sesquiterpenoid |

Pharmacological Activities

While specific quantitative data for pure, isolated this compound is limited in publicly available literature, the pharmacological activities of Daucus carota essential oils and extracts, in which this compound is a known constituent, have been more extensively studied. The following sections summarize these findings, with the understanding that the reported activities are likely due to the synergistic or individual effects of its various components, including this compound.

Anti-cancer Activity

Extracts of Daucus carota have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. The activity is often attributed to the sesquiterpene-rich fractions of the oil.

Table 1: Cytotoxic Activity of Daucus carota Oil Extract (DCOE)

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| HT-29 | Colon Cancer | WST-1 | Time and dose-dependent decrease in cell proliferation | [1] |

| Caco-2 | Colon Cancer | WST-1 | Time and dose-dependent decrease in cell proliferation | [1] |

| MCF-7 | Breast Cancer | WST-1 | Time and dose-dependent decrease in cell proliferation | [1] |

| MDA-MB-231 | Breast Cancer | WST-1 | Time and dose-dependent decrease in cell proliferation | [1] |

| BGC-823 | Gastric Cancer | MTT | Weak inhibition (13.3% at 100 µg/mL) by daucucarotol (a related sesquiterpene) | [2] |

| AGS | Gastric Cancer | MTT | Low cytotoxicity by daucucarotol | [2] |

The proposed mechanisms for the anti-cancer effects of related compounds, such as daucosterol, involve the induction of apoptosis and autophagy, often mediated by an increase in intracellular Reactive Oxygen Species (ROS).

Caption: Proposed ROS-mediated intrinsic apoptosis pathway.

Anti-inflammatory Activity

Traditional use of wild carrot for inflammatory conditions is supported by modern studies. The ethanolic extract of Daucus carota seeds has been shown to inhibit paw edema in animal models, a common method for assessing anti-inflammatory potential.

Table 2: Anti-inflammatory Activity of Daucus carota Seed Extract (DCE)

| Model | Mediator | Dose (p.o.) | % Inhibition | Reference |

| Rat Paw Edema | Carrageenan | 400 mg/kg | Significant | [3] |

| Rat Paw Edema | Histamine | 400 mg/kg | Significant | [3] |

| Rat Paw Edema | Serotonin | 400 mg/kg | Significant | [3] |

| Rat Arthritis | Formaldehyde | 400 mg/kg | Significant | [3] |

The mechanism is believed to involve the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways like NF-κB and MAPKs.

Caption: Inhibition of NF-κB and MAPK inflammatory pathways.

Antimicrobial Activity

Daucus carota essential oils have demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi. The activity is more pronounced against Gram-positive bacteria.

Table 3: Antimicrobial Activity of Daucus carota Extracts and Essential Oils

| Organism | Extract/Oil | MIC (mg/mL) | Reference |

| Staphylococcus aureus | Ethanolic Seed Extract | 250 | |

| Klebsiella pneumoniae | Ethanolic Seed Extract | 200 | |

| Candida albicans | Ethanolic Seed Extract | 200 | |

| Campylobacter jejuni | Essential Oil (DCEO) | 0.250 (agar) | [4] |

| Gram-positive strains | Essential Oil | 1.25 - 2.50 (µl/ml) | [5] |

Neuroprotective Activity

While direct studies on this compound are pending, extracts from seeds and other plant parts containing related phytochemicals have shown promise in neuroprotection. These effects are generally attributed to antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. In vitro and in vivo studies on various seed extracts have demonstrated protection against neuronal damage induced by oxidative stress and other toxins.[6][7]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Workflow: MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Expose cells to serial dilutions of this compound (or extract) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat 1-5 x 10⁵ cells with the desired concentration of this compound.

-

Harvesting: Collect both adherent and floating cells and wash with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blot for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Protocol:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse with RIPA buffer containing protease inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Normalize to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a key sesquiterpenoid in Daucus carota, contributes to the plant's significant anti-cancer, anti-inflammatory, and antimicrobial properties. While data on the pure compound is still emerging, the activities of sesquiterpene-rich extracts provide a solid foundation for its pharmacological potential. The proposed mechanisms, including the induction of ROS-mediated apoptosis and the inhibition of key inflammatory pathways, offer promising avenues for further investigation.

For drug development professionals, future research should focus on:

-

Isolation and Purification: Obtaining pure this compound in sufficient quantities for robust in vitro and in vivo testing.

-

Quantitative Pharmacological Studies: Determining the specific IC50 and MIC values of pure this compound against a wider range of cancer cell lines and microbial pathogens.

-

Mechanistic Elucidation: Utilizing transcriptomic and proteomic approaches to identify the direct molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of cancer, inflammation, and infectious diseases.

The multifaceted biological activities associated with this compound and its parent extracts make it a compelling candidate for the development of novel therapeutic agents.

References

- 1. The antioxidant and anticancer effects of wild carrot oil extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Sesquiterpene from the Fruits of Daucus carota L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial Mode of Action of the Daucus carota Essential Oil Active Compounds against Campylobacter jejuni and Efflux-Mediated Drug Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Daucol from Carrot Seed Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daucol, a sesquiterpenoid alcohol found in carrot seed oil (Daucus carota), is a bioactive compound with potential applications in the pharmaceutical and cosmetic industries. Its anti-inflammatory and antifungal properties make it a compound of interest for further investigation. These application notes provide detailed protocols for the extraction of carrot seed oil and the subsequent purification of this compound. Additionally, potential signaling pathways and pharmacological activities are discussed to support further research and drug development efforts.

Data Presentation

Table 1: Composition of Carrot Seed Essential Oil from Various Sources

| Plant Part & Origin | Extraction Method | Carotol (%) | This compound (%) | Other Major Components (%) | Reference |

| Seeds (Morocco) | Water Distillation | 48.43 | 18.60 | Ylangenol, Oleic Acid, Caryophyllene | |

| Seeds (Turkey) | Not Specified | 30.55 | 12.60 | Copaenol (0.62) | |

| Seeds | Hydrodistillation | ~50-80 | ~5 | β-Bisabolene (8-10), α-Pinene (~5), β-Pinene (~5), β-Caryophyllene (~5) | |

| Seeds | Hydrodistillation | 52.73 | 5.10 | Daucene (5.68), (E)-β-farnesene, β-cubebene |

Table 2: Comparison of Extraction Methods for Carrot Seed Oil

| Extraction Method | Key Parameters | Oil Yield (%) | Notes | Reference |

| Hydrodistillation | Atmospheric pressure, ~15 hours | ~1.6 | Traditional method, good for volatile compounds. | [1] |

| Supercritical CO₂ Extraction | 20-40 MPa, 50-70 °C, 5-15 g/min CO₂ flow rate, optional co-solvent (e.g., 5.87 wt% ethanol) | 2.8 - 12.9 | "Green" extraction method, higher yield of heavier compounds. Optimized conditions can yield up to 13.5 wt%. | [2] |

| Cold Pressing | Mechanical pressing at low temperatures | Not specified for this compound, but a viable method for obtaining the fixed oil. | Preserves heat-sensitive compounds. |

Experimental Protocols

Protocol 1: Extraction of Carrot Seed Essential Oil by Hydrodistillation

This protocol describes a classic method for obtaining essential oil from carrot seeds.

Materials and Equipment:

-

Dried carrot seeds (Daucus carota)

-

Grinder or mill

-

Large round-bottom flask (e.g., 2 L)

-

Clevenger-type apparatus

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Dichloromethane or diethyl ether

Procedure:

-

Preparation of Plant Material: Grind the dried carrot seeds into a coarse powder to increase the surface area for extraction.

-

Apparatus Setup: Set up the hydrodistillation apparatus with the round-bottom flask, Clevenger trap, and condenser.

-

Extraction:

-

Place approximately 200 g of the powdered carrot seeds into the 2 L round-bottom flask.

-

Add 1.5 L of distilled water to the flask.

-

Heat the mixture to boiling using the heating mantle.

-

Continue the distillation for at least 4 hours, or until no more oil is collected in the Clevenger trap.

-

-

Oil Collection and Drying:

-

Allow the apparatus to cool.

-

Carefully collect the oil from the Clevenger trap.

-

To separate the oil from any co-distilled water, perform a liquid-liquid extraction using a separatory funnel and a small amount of dichloromethane or diethyl ether.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

-

Solvent Removal:

-

Filter the dried organic layer to remove the sodium sulfate.

-

Remove the solvent using a rotary evaporator under reduced pressure to obtain the pure carrot seed essential oil.

-

-

Storage: Store the essential oil in a sealed, dark glass vial at 4°C.

Protocol 2: Supercritical Fluid Extraction (SFE) of Carrot Seed Oil

SFE is a green alternative to traditional solvent extraction, offering high efficiency and selectivity.

Materials and Equipment:

-

Dried and ground carrot seeds

-

Supercritical fluid extractor

-

High-purity carbon dioxide

-

Co-solvent (e.g., ethanol, optional)

Procedure:

-

Sample Preparation: Use finely ground carrot seeds for optimal extraction.

-

SFE System Setup:

-

Extraction:

-